![molecular formula C20H17Cl2N3O4S B10900312 4-(3-{[N'-(3,4-dichlorophenyl)-N-ethylcarbamimidoyl]sulfanyl}-2,5-dioxopyrrolidin-1-yl)benzoic acid](/img/structure/B10900312.png)
4-(3-{[N'-(3,4-dichlorophenyl)-N-ethylcarbamimidoyl]sulfanyl}-2,5-dioxopyrrolidin-1-yl)benzoic acid
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Overview
Description
4-(3-{[(3,4-dichlorophenyl)iminomethyl]sulfanyl}-2,5-dioxo-1-pyrrolidinyl)benzoic acid is a complex organic compound characterized by its unique structure, which includes a dichlorophenyl group, an imino group, an ethylamino group, a sulfanyl group, and a pyrrolidinyl group attached to a benzoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-{[(3,4-dichlorophenyl)iminomethyl]sulfanyl}-2,5-dioxo-1-pyrrolidinyl)benzoic acid typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach is to first synthesize the 3,4-dichlorophenyl imine derivative, which is then reacted with ethylamine to form the ethylamino derivative. This intermediate is further reacted with a sulfanyl reagent to introduce the sulfanyl group. Finally, the pyrrolidinyl and benzoic acid moieties are introduced through a series of coupling reactions under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of catalysts, optimized reaction temperatures, and pressures, as well as the implementation of continuous flow reactors to enhance reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
4-(3-{[(3,4-dichlorophenyl)iminomethyl]sulfanyl}-2,5-dioxo-1-pyrrolidinyl)benzoic acid can undergo various types of chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The imino group can be reduced to form amines.
Substitution: The dichlorophenyl group can undergo nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Substituted aromatic compounds.
Scientific Research Applications
4-(3-{[(3,4-dichlorophenyl)iminomethyl]sulfanyl}-2,5-dioxo-1-pyrrolidinyl)benzoic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 4-(3-{[(3,4-dichlorophenyl)iminomethyl]sulfanyl}-2,5-dioxo-1-pyrrolidinyl)benzoic acid involves its interaction with specific molecular targets. The dichlorophenyl group may interact with hydrophobic pockets in proteins, while the imino and ethylamino groups can form hydrogen bonds with amino acid residues. The sulfanyl group may participate in redox reactions, and the pyrrolidinyl and benzoic acid moieties can enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 4-(3-{[(3,4-dichlorophenyl)iminomethyl]sulfanyl}-2,5-dioxo-1-pyrrolidinyl)benzoic acid
- 4-(3-{[(3,4-dichlorophenyl)iminomethyl]sulfanyl}-2,5-dioxo-1-pyrrolidinyl)benzoic acid
Uniqueness
4-(3-{[(3,4-dichlorophenyl)iminomethyl]sulfanyl}-2,5-dioxo-1-pyrrolidinyl)benzoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the dichlorophenyl group enhances its hydrophobic interactions, while the ethylamino group provides additional hydrogen bonding capabilities. The sulfanyl group allows for redox activity, and the pyrrolidinyl and benzoic acid moieties contribute to its overall stability and binding affinity.
Properties
Molecular Formula |
C20H17Cl2N3O4S |
---|---|
Molecular Weight |
466.3 g/mol |
IUPAC Name |
4-[3-[N-(3,4-dichlorophenyl)-N'-ethylcarbamimidoyl]sulfanyl-2,5-dioxopyrrolidin-1-yl]benzoic acid |
InChI |
InChI=1S/C20H17Cl2N3O4S/c1-2-23-20(24-12-5-8-14(21)15(22)9-12)30-16-10-17(26)25(18(16)27)13-6-3-11(4-7-13)19(28)29/h3-9,16H,2,10H2,1H3,(H,23,24)(H,28,29) |
InChI Key |
PCDIDSLDSUNRTA-UHFFFAOYSA-N |
Canonical SMILES |
CCN=C(NC1=CC(=C(C=C1)Cl)Cl)SC2CC(=O)N(C2=O)C3=CC=C(C=C3)C(=O)O |
Origin of Product |
United States |
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